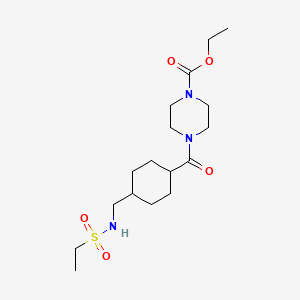

Ethyl 4-(4-(ethylsulfonamidomethyl)cyclohexanecarbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(4-(ethylsulfonamidomethyl)cyclohexanecarbonyl)piperazine-1-carboxylate is a complex organic compound used primarily in scientific research. This compound is notable for its intricate structure, which includes a piperazine ring, a cyclohexane ring, and an ethylsulfonamide group. Its applications span various fields, including drug discovery and organic synthesis, due to its unique chemical properties.

Properties

IUPAC Name |

ethyl 4-[4-[(ethylsulfonylamino)methyl]cyclohexanecarbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O5S/c1-3-25-17(22)20-11-9-19(10-12-20)16(21)15-7-5-14(6-8-15)13-18-26(23,24)4-2/h14-15,18H,3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULKNAGHDXQJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)CNS(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(ethylsulfonamidomethyl)cyclohexanecarbonyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized by introducing a carbonyl group through a Friedel-Crafts acylation reaction using cyclohexanecarbonyl chloride and an aluminum chloride catalyst.

Sulfonamide Introduction: The ethylsulfonamide group is introduced via a nucleophilic substitution reaction, where ethylsulfonyl chloride reacts with the amine group on the cyclohexane ring.

Final Coupling: The final step involves coupling the functionalized cyclohexane ring with the piperazine ring using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonamide group, forming sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(4-(ethylsulfonamidomethyl)cyclohexanecarbonyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological and cardiovascular diseases.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(ethylsulfonamidomethyl)cyclohexanecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, the piperazine ring can interact with neurotransmitter receptors, potentially altering signal transduction pathways in the nervous system.

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-piperazinecarboxylate: A simpler analog used in similar applications but lacks the additional functional groups that provide unique reactivity.

1-Ethyl-4-piperidin-4-yl-piperazine: Another related compound with a different substitution pattern on the piperazine ring, leading to different biological activities.

Uniqueness

Ethyl 4-(4-(ethylsulfonamidomethyl)cyclohexanecarbonyl)piperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-(4-(ethylsulfonamidomethyl)cyclohexanecarbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₃₁N₃O₄S and a molecular weight of approximately 389.5 g/mol. The structure includes a piperazine ring, which is known for its diverse biological activities, particularly in pharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. In particular, derivatives containing piperazine rings have been evaluated for their cytotoxic effects against various cancer cell lines.

- Cytotoxicity Evaluation : A study conducted on several piperazine derivatives demonstrated promising cytotoxic activity against leukemia cell lines such as Jurkat and K562. The compounds exhibited varying levels of effectiveness, with some showing significant inhibition of cell proliferation compared to standard treatments .

The mechanism through which this compound exerts its biological effects may involve:

- Apoptosis Induction : The compound may promote apoptosis in cancer cells, as indicated by studies that showed increased rates of programmed cell death in treated leukemia cells.

- Targeting Specific Pathways : Research suggests that piperazine derivatives may interact with specific cellular pathways involved in cancer progression, potentially leading to enhanced therapeutic efficacy against resistant cancer types .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the piperazine ring and subsequent modifications to introduce sulfonamide and carbonyl functionalities.

Example Case Study

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives for their anticancer properties. The study found that certain modifications significantly enhanced the compounds' cytotoxicity against various human leukemia cell lines. For instance, derivatives with specific substituents on the piperazine ring showed improved selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Summary of Research Findings

| Study | Compound | Cell Lines Tested | Key Findings |

|---|---|---|---|

| Study A | This compound | Jurkat, K562 | Significant cytotoxicity observed; induced apoptosis |

| Study B | Related Piperazine Derivatives | U937, HL60 | Enhanced activity against leukemia; low toxicity to normal cells |

Q & A

Basic Question: What are the established synthetic routes for Ethyl 4-(4-(ethylsulfonamidomethyl)cyclohexanecarbonyl)piperazine-1-carboxylate, and how are key intermediates purified?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine ring via cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions.

- Step 2: Introduction of the ethylsulfonamidomethyl group via nucleophilic substitution using ethylsulfonamide precursors and coupling agents (e.g., DCC or EDC).

- Step 3: Cyclohexanecarbonyl attachment through acylation reactions, often employing activated esters or carbodiimide-mediated coupling .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures ensures high purity. For intermediates, preparative HPLC with C18 columns is recommended .

Basic Question: How is the compound’s structure validated, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., chair conformation of piperazine rings observed in similar derivatives) .

- NMR Spectroscopy: H and C NMR confirm substituent integration and regiochemistry, with DEPT-135 distinguishing CH/CH groups in the cyclohexane moiety.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for detecting impurities .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Substituent Variation: Systematically modify the ethylsulfonamidomethyl group (e.g., replacing ethyl with cyclopropyl or fluorophenyl) to assess steric/electronic effects on target binding .

- Bioisosteric Replacement: Swap the cyclohexanecarbonyl group with heterocyclic rings (e.g., pyridine) to enhance solubility or metabolic stability.

- Assays: Use enzyme inhibition (e.g., kinase or protease panels) and cellular viability assays (MTT/XTT) to correlate structural changes with activity .

Advanced Question: What computational methods are suitable for predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses in active sites (e.g., kinases), prioritizing hydrogen bonds with sulfonamide groups .

- DFT Calculations: Analyze electronic properties (e.g., Fukui indices) to predict reactivity at the piperazine nitrogen or carbonyl groups .

- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding residues .

Advanced Question: How should conflicting data on enzyme inhibition potency be resolved?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (pH, temperature, co-solvents) to minimize variability .

- Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling.

- Structural Analysis: Compare X-ray structures of compound-enzyme complexes to identify conformational discrepancies .

Basic Question: What are the stability and reactivity considerations for long-term storage?

Methodological Answer:

- Storage Conditions: Keep under inert gas (N) at −20°C in amber vials to prevent oxidation of the sulfonamide group.

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides), which may degrade the piperazine ring.

- Stability Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Question: How can biological targets be identified for this compound?

Methodological Answer:

- Affinity Proteomics: Employ pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS for protein identification .

- Transcriptomics: Perform RNA-seq on treated cell lines to identify pathways modulated by the compound (e.g., apoptosis, inflammation).

- Thermal Shift Assays: Detect target engagement by monitoring protein melting temperature shifts .

Basic Question: Which analytical methods are critical for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization for high sensitivity in plasma/tissue homogenates.

- Calibration Standards: Prepare in matching matrices (e.g., rat plasma) with deuterated internal standards (e.g., d-ethyl group analogs) .

Advanced Question: How can polymorphism impact the compound’s physicochemical properties?

Methodological Answer:

- Screening: Perform solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate polymorphs.

- Characterization: Use DSC for melting point analysis and PXRD to distinguish crystal forms.

- Bioavailability Testing: Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) .

Advanced Question: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

- Flow Chemistry: Implement continuous reactors for acylation steps to enhance mixing and heat transfer.

- DoE (Design of Experiments): Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.